21-Hydroxy triamcinolone acetonide is a synthetic glucocorticoid that is derived from triamcinolone. It is primarily used for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical applications, particularly in treating conditions such as allergies, asthma, and autoimmune disorders. This compound is characterized by its specific hydroxylation at the 21st position, which distinguishes it from other corticosteroids.
The compound is synthesized from triamcinolone, which can be obtained from natural sources or produced synthetically. The synthesis involves several chemical reactions that modify the steroid backbone to introduce the hydroxyl group at the 21st carbon position.
21-Hydroxy triamcinolone acetonide falls under the category of corticosteroids, specifically glucocorticoids. These compounds are known for their potent anti-inflammatory effects and are classified based on their chemical structure and biological activity.
The synthesis of 21-hydroxy triamcinolone acetonide involves multiple steps, starting from triamcinolone. The general synthetic route includes:
The reaction conditions typically involve:
The molecular formula of 21-hydroxy triamcinolone acetonide is with a molecular weight of approximately 394.44 g/mol. The structural representation includes a steroid backbone with a hydroxyl group at the 21st carbon.
21-Hydroxy triamcinolone acetonide can undergo various chemical reactions:
21-Hydroxy triamcinolone acetonide primarily acts by binding to glucocorticoid receptors in target cells. This binding forms a drug-receptor complex that translocates into the nucleus, where it interacts with glucocorticoid response elements in DNA, modulating gene transcription.
21-Hydroxy triamcinolone acetonide is utilized in various medical applications due to its anti-inflammatory properties:
The compound's unique properties make it a significant agent in both clinical settings and research environments focused on inflammation and immune modulation.
The systematic IUPAC name for 21-Hydroxy triamcinolone acetonide is (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone. This nomenclature precisely defines its steroidal backbone and functional groups:
The acetonide moiety (16,17-cyclic acetal) is a critical structural feature that enhances glucocorticoid receptor binding affinity and metabolic stability compared to non-acetonide corticosteroids. The 21-hydroxyl group remains unesterified, distinguishing it from prodrug esters like triamcinolone acetonide 21-acetate [7] [10].
Table 1: Molecular Identity of 21-Hydroxy Triamcinolone Acetonide
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₁FO₇ |
Molecular Weight | 450.497 g/mol |
CAS Registry Number | 161740-69-8 |
Defined Stereocenters | 8 chiral centers (absolute stereochemistry) |
Key Stereochemical Features | 11β-OH, 16α-OH, 9α-F |
SMILES Notation | CC1(C)OC2CC3C4CCC5=CC(=O)C=CC5(C)C4(F)C(O)CC3(C)C2(O1)C(=O)C(O)O |
The molecule exhibits absolute stereochemistry at eight defined chiral centers (C8, C9, C10, C13, C14, C16, C17). The 11β-hydroxyl and 9α-fluoro groups adopt a trans-diaxial orientation in the steroid C-ring, crucial for glucocorticoid receptor interaction. The 16α-hydroxyl participates in acetonide formation, locking the D-ring conformation and enhancing metabolic stability [2] [7].
Table 2: Structural and Functional Comparison of Triamcinolone Acetonide Derivatives
Compound | Structural Modification | Molecular Formula | Key Properties |
---|---|---|---|
21-Hydroxy Triamcinolone Acetonide | Unmodified 21-OH | C₂₄H₃₁FO₇ | Reference standard; metabolic precursor |
Triamcinolone Acetonide 21-Oic Acid Methyl Ester | C21 carboxylic acid methyl ester | C₂₆H₃₃FO₇ | High local anti-inflammatory activity; rapid serum hydrolysis to inactive acid |
Triamcinolone Hexacetonide | C21 3,3-dimethylbutyrate | C₃₀H₄₁FO₇ | Ultra-long-acting depot formulation; enhanced lipophilicity |
Triamcinolone Furetonide | C21 2-benzofurancarboxylate | C₃₃H₃₅FO₈ | Experimental derivative; never marketed |
6β-Hydroxy-21-oic Triamcinolone Acetonide | C6β-OH + C21 carboxylic acid | C₂₄H₂₉FO₈ | Phase I metabolite; reduced glucocorticoid receptor affinity |
Triamcinolone Acetonide 21-Acetate | C21 acetate ester | C₂₆H₃₃FO₇ | Prodrug; enhanced dermal penetration |
Receptor Binding Dynamics: 21-Hydroxy triamcinolone acetonide serves as the active pharmacophore binding glucocorticoid receptors with high affinity. Esterification at C21 (e.g., 21-acetate) transforms it into a prodrug requiring enzymatic hydrolysis for activation. Conversely, the 21-oic acid methyl ester maintains receptor binding but undergoes rapid hydrolysis in serum to inactive metabolites, minimizing systemic exposure [1] [10].
Metabolic Fate: Introduction of polar groups at C6 (e.g., 6β-hydroxy derivative) significantly reduces receptor affinity due to steric hindrance in the steroid binding pocket. The acetonide group itself resists hepatic metabolism, prolonging half-life compared to non-cyclic analogs [7].
Design Rationale: C21 ester modifications alter lipophilicity and hydrolysis kinetics. Hydrophobic esters (e.g., hexacetonide) form intramuscular depots with sustained release, while the 21-oic acid methyl ester represents a "soft drug" designed for localized activity and rapid inactivation in circulation [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0